![molecular formula C10H17NO2 B13029209 8-Methoxy-2-azaspiro[4.5]decan-3-one](/img/structure/B13029209.png)
8-Methoxy-2-azaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2-azaspiro[45]decan-3-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-azaspiro[4.5]decan-3-one can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is typically carried out under controlled conditions to ensure the formation of the desired spiro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and cost-effectiveness, often involving catalytic hydrogenation, oxidation, and other steps to achieve the final product .
Análisis De Reacciones Químicas
Types of Reactions
8-Methoxy-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler spiro compounds .
Aplicaciones Científicas De Investigación
8-Methoxy-2-azaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. By inhibiting this enzyme, the compound can disrupt the metabolic processes of certain organisms, making it effective against pests .
Comparación Con Compuestos Similares
Similar Compounds
Spirotetramat: A second-generation insecticide with a similar spiro structure.
8-oxa-2-azaspiro[4.5]decane: Another spiro compound with potential biological activity.
Uniqueness
8-Methoxy-2-azaspiro[4.5]decan-3-one is unique due to its specific functional groups and the resulting biological activity. Its ability to inhibit acetyl-CoA carboxylase sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications .
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
8-methoxy-2-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C10H17NO2/c1-13-8-2-4-10(5-3-8)6-9(12)11-7-10/h8H,2-7H2,1H3,(H,11,12) |
Clave InChI |
XNJVJJOWKMMEIS-UHFFFAOYSA-N |
SMILES canónico |
COC1CCC2(CC1)CC(=O)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Difluoromethoxy)-2-methylbenzo[d]thiazole](/img/structure/B13029128.png)
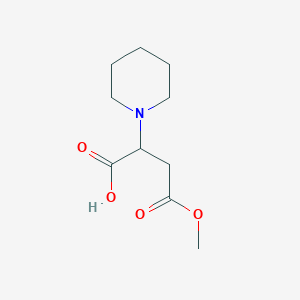
![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)
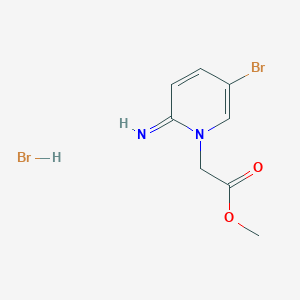

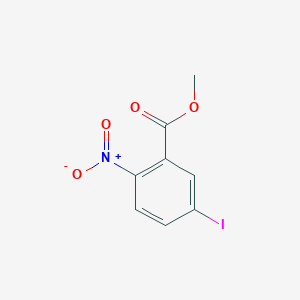
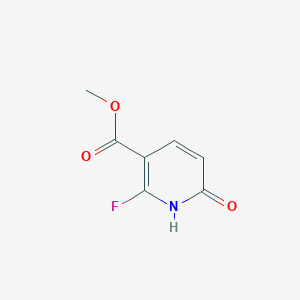
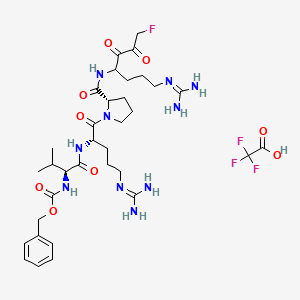
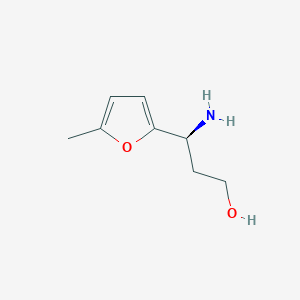
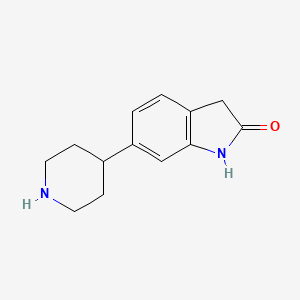

![(3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(dimethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-5,2'-oxirane]-2-one;(E)-but-2-enedioic acid](/img/structure/B13029191.png)

![Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate](/img/structure/B13029203.png)
